

Spectroscopic Profile of Dibromine Monoxide (Br₂O): A Technical Guide

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Compound of Interest

Compound Name: Bromine oxide

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This technical guide provides a comprehensive overview of the spectroscopic characterization of dibromine monoxide (Br₂O), a thermally unstable but chemically significant halogen oxide. The following sections detail its molecular structure and spectroscopic properties, supported by quantitative data and experimental methodologies, to serve as a crucial resource for advanced research and development applications.

Molecular Structure and Properties

Dibromine monoxide possesses a bent molecular geometry with C_{2v} symmetry, as predicted by VSEPR theory and confirmed by experimental data.^[1] The central oxygen atom is bonded to two bromine atoms, resulting in a molecule with a significant dipole moment.^[1] Br₂O is a dark brown solid at temperatures below -40°C and is highly unstable, decomposing at approximately -17.5°C.^[1]

A summary of the key structural and physical properties of Br₂O is presented in Table 1.

Property	Value	Reference
Molecular Formula	Br ₂ O	[1]
Molar Mass	175.8074 g/mol	[1]
Br-O Bond Length	1.85 Å	[1][2]
Br-O-Br Bond Angle	112°	[1][2]
Molecular Geometry	Bent	[1]
Point Group	C _{2v}	[1]
Dipole Moment (estimated)	~1.53 D	[1]
Appearance	Dark brown solid (below -40°C)	[1]
Decomposition Temperature	~ -17.5°C	[1][3]

Table 1: Molecular and Physical Properties of Dibromine Monoxide. This table summarizes the fundamental structural and physical characteristics of Br₂O.

Vibrational Spectroscopy

The vibrational modes of Br₂O have been investigated using both infrared (IR) and Raman spectroscopy. These techniques provide insight into the bonding and symmetry of the molecule.

Infrared Spectroscopy

Infrared spectroscopy of Br₂O reveals characteristic vibrational modes for the symmetric and asymmetric Br-O stretches, as well as the Br-O-Br bending mode. The observed frequencies vary slightly depending on the physical state of the sample (solid vs. matrix-isolated).

Vibrational Mode	Solid State (cm ⁻¹)	N ₂ Matrix (cm ⁻¹)	Reference
Asymmetric Br-O Stretch (ν_3)	595	626	[2][4]
Symmetric Br-O Stretch (ν_1)	508	528	[2][4]
Br-O-Br Bend (ν_2)	285	-	[1]

Table 2: Infrared Vibrational Frequencies of Dibromine Monoxide. This table presents the key IR absorption frequencies for the fundamental vibrational modes of Br₂O in different states.

Raman Spectroscopy

Raman spectroscopy complements IR data and confirms the vibrational assignments. In addition to the fundamental modes, lattice vibrations can be observed at lower frequencies in the solid state.[1]

Rotational Spectroscopy

High-resolution rotational spectroscopy has provided highly precise data on the molecular structure and electronic properties of Br₂O. Studies have been conducted on various isotopologues (⁷⁹Br₂O, ⁷⁹BrO⁸¹Br, and ⁸¹Br₂O) in the gas phase.[5][6][7][8] The analysis of the rotational spectra allows for the determination of precise rotational and centrifugal distortion constants.[5][6][8]

The rotational spectra were studied in selected regions between 90 and 523 GHz.[5][7][8] The analysis of the quadrupole tensor from these studies indicates a largely covalent Br-O bond with minimal π -bonding character.[5]

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of Br₂O exhibits strong absorptions in the ultraviolet and visible regions. These absorptions are attributed to electronic transitions.

Wavelength (nm)	Wavenumber (cm ⁻¹)	Assignment	Reference
~227	44,000	$\pi \rightarrow \pi$	[1]
~320	31,200	$n \rightarrow \sigma$	[2][4]
~452	22,100	$n \rightarrow \sigma^*$	[2][4]

Table 3: UV-Vis Absorption Maxima of Dibromine Monoxide. This table details the major electronic transitions observed for Br₂O.

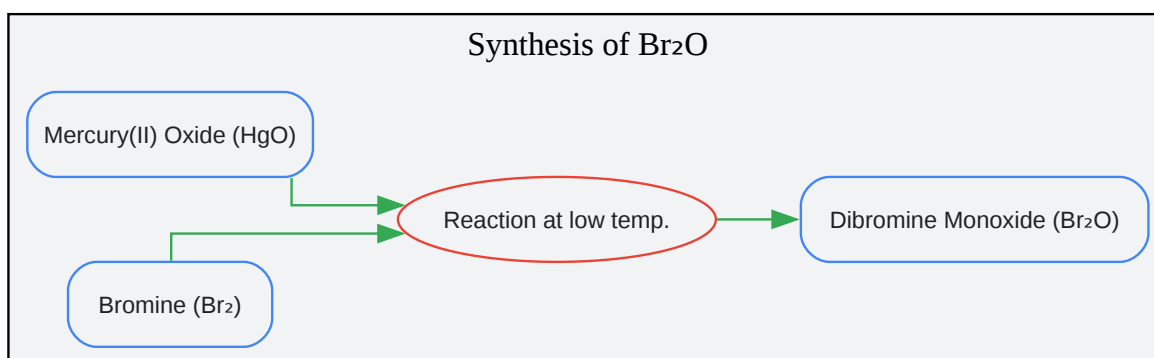
Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of the highly unstable Br₂O.

Synthesis of Dibromine Monoxide

A common method for the synthesis of Br₂O involves the reaction of bromine vapor or a solution of bromine in carbon tetrachloride with mercury(II) oxide at low temperatures.[1][2] An alternative route is the controlled thermal decomposition of bromine dioxide (BrO₂).[2][4]

For spectroscopic studies, Br₂O can be synthesized by passing Br₂ over a column of yellow HgO at room temperature.[6] The products are then flowed into an absorption cell at low pressures (2–5 Pa).[6] Another method involves the reaction of oxygen discharge products with Br₂ condensed on the wall of an absorption cell at approximately -23°C (250 K).[6]



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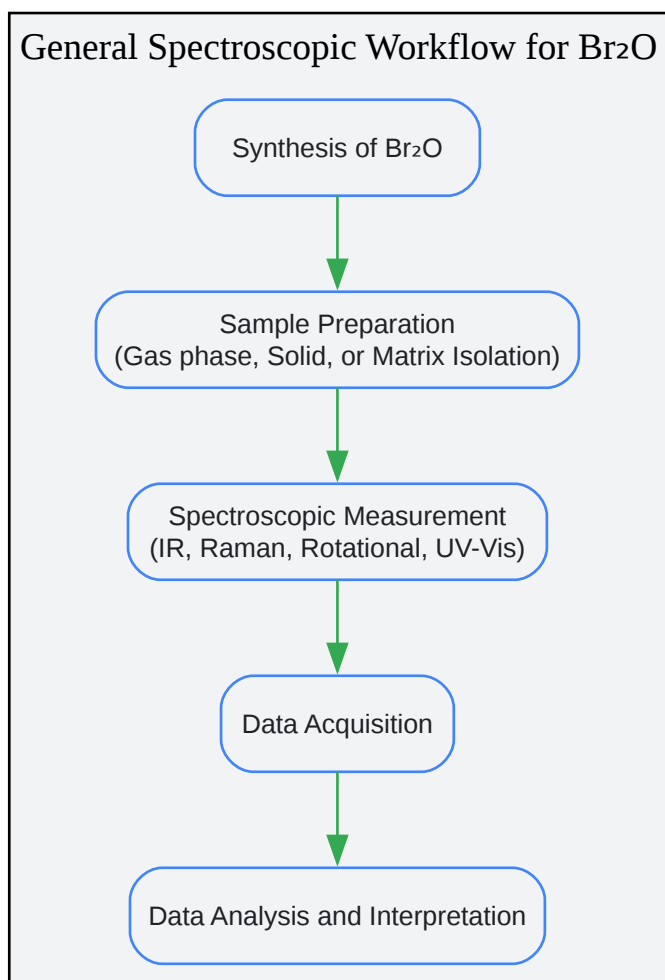
Caption: Synthesis of Dibromine Monoxide.

Spectroscopic Measurements

Infrared Spectroscopy: For matrix isolation studies, Br₂O is co-deposited with a large excess of a noble gas (e.g., nitrogen) onto a cold window (typically around 12 K).[2] The infrared spectrum is then recorded. For solid-state measurements, the sample is deposited directly onto the cold window.[2]

Rotational Spectroscopy: The rotational spectrum is measured in the gas phase. Br₂O is flowed through a microwave absorption cell at low pressure.[6] The spectra are recorded in various frequency regions using specialized spectrometers.[5][6][7][8]

UV-Vis Spectroscopy: Gas-phase UV/Visible absorption spectra are recorded by passing a beam of light through a cell containing gaseous Br₂O.[9] For matrix-isolated samples, the spectrum is recorded through the transparent matrix material.[2]

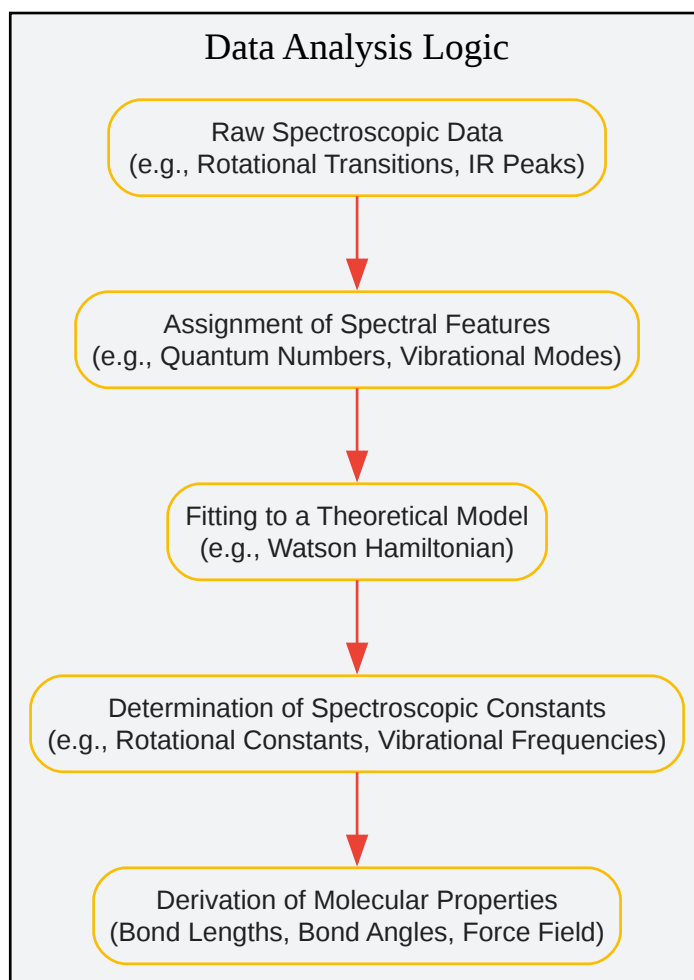


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Caption: General Spectroscopic Workflow.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data for Br₂O involves a logical progression from raw spectral features to the determination of molecular properties.



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Caption: Spectroscopic Data Analysis Flow.

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- To cite this document: BenchChem. [Spectroscopic Profile of Dibromine Monoxide (Br₂O): A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232602/docs#spectroscopic-profile-of-dibromine-monoxide-br-o-a-technical-guide\]](https://www.benchchem.com/product/b1232602/docs#spectroscopic-profile-of-dibromine-monoxide-br-o-a-technical-guide)

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